molecular formula C17H16N2O3 B382206 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione CAS No. 308101-38-4

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

Cat. No.: B382206
CAS No.: 308101-38-4
M. Wt: 296.32g/mol
InChI Key: YFZRDVZHJUQWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione” is a chemical compound with the linear formula C17H16N2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-diones, such as “this compound”, has been reported in the literature. For instance, Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a hydroxyanilino group .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is its specificity for HDAC enzymes, which makes it a potentially safer and more effective therapeutic agent than other HDAC inhibitors that have broader activity. However, like other small molecule inhibitors, this compound has limitations in terms of its bioavailability, toxicity, and potential for off-target effects.

Future Directions

There are several potential future directions for research on 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, including:
1. Further preclinical studies to evaluate the efficacy and safety of this compound in various disease models.
2. Development of more potent and selective HDAC inhibitors based on the structure of this compound.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Investigation of the potential use of this compound as a tool compound for studying the role of HDACs in disease pathogenesis.
5. Development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. Further research is needed to fully evaluate its safety and efficacy, but the preclinical data suggest that it may be a valuable tool for the development of novel treatments for cancer, neurodegenerative diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione involves a multi-step process that starts with the reaction of N-hydroxyaniline with phosgene to form N-hydroxyphenyl isocyanate. The resulting compound is then reacted with benzylamine to form the benzylated intermediate, which is then cyclized with maleic anhydride to form this compound.

Scientific Research Applications

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-11-15(19(22)14-9-5-2-6-10-14)17(21)18(16)12-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZRDVZHJUQWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308101-38-4
Record name 1-BENZYL-3-(HYDROXYANILINO)-2,5-PYRROLIDINEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.